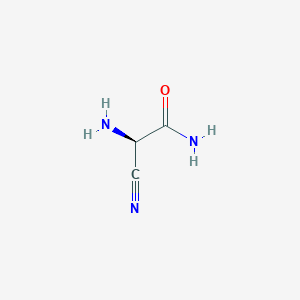
4-Chloro-5-phenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-phenylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom at the fourth position and a phenyl group at the fifth position makes this compound a unique and valuable compound in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenylthiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The phenyl group can undergo hydrogenation to form cyclohexyl derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Major Products:
Substitution: Formation of 4-amino-5-phenylthiazole or 4-thio-5-phenylthiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 4-chloro-5-cyclohexylthiazole.
Aplicaciones Científicas De Investigación
4-Chloro-5-phenylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-phenylthiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound may also interact with enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
- 4-Chloro-2-phenylthiazole
- 5-Phenylthiazole
- 4-Methyl-5-phenylthiazole
Comparison: 4-Chloro-5-phenylthiazole is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Chloro-2-phenylthiazole, it has different substitution patterns that affect its electronic properties and reactivity. Similarly, 5-Phenylthiazole lacks the chlorine atom, resulting in different chemical behavior .
Propiedades
Fórmula molecular |
C9H6ClNS |
|---|---|
Peso molecular |
195.67 g/mol |
Nombre IUPAC |
4-chloro-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
MUDKCVCSADEUGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


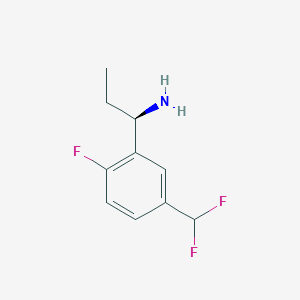
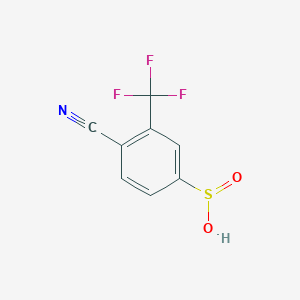
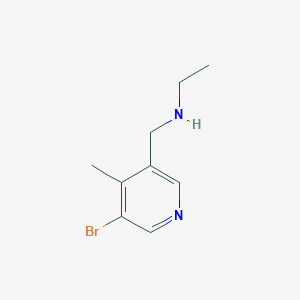
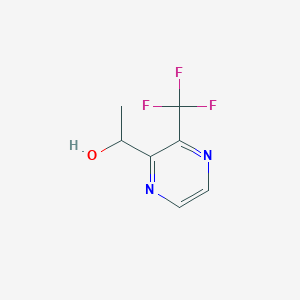
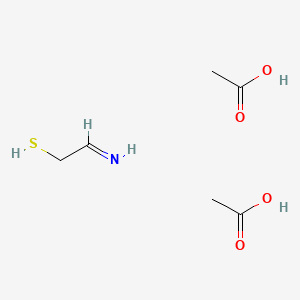
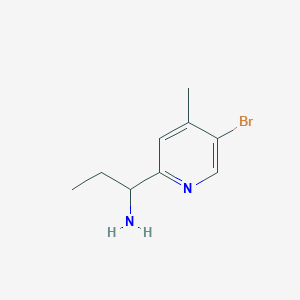
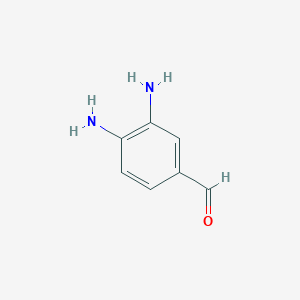
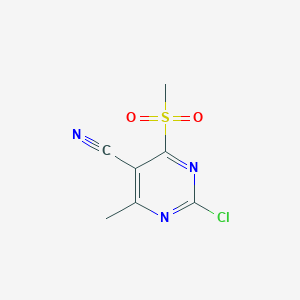
![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)

![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)

